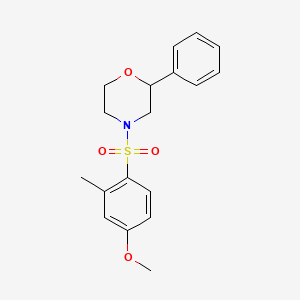

4-((4-Methoxy-2-methylphenyl)sulfonyl)-2-phenylmorpholine

Description

Properties

IUPAC Name |

4-(4-methoxy-2-methylphenyl)sulfonyl-2-phenylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-14-12-16(22-2)8-9-18(14)24(20,21)19-10-11-23-17(13-19)15-6-4-3-5-7-15/h3-9,12,17H,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDVYAUMXBKLFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methoxy-2-methylphenyl)sulfonyl)-2-phenylmorpholine typically involves multi-step organic reactions. One common method starts with the preparation of 4-methoxy-2-methylphenyl isocyanate, which is then reacted with phenylmorpholine under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methoxy-2-methylphenyl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of sulfides.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been explored for its potential as a pharmacological agent, particularly in the development of selective agonists for cannabinoid receptors. Research indicates that derivatives of morpholine, including this compound, can be designed to selectively target the CB2 receptor, which is implicated in various physiological processes and diseases, including pain and inflammation management .

Case Studies

- CB2 Agonist Development : A study demonstrated the design and synthesis of novel compounds based on morpholine structures that showed significant selectivity and potency towards the CB2 receptor. This opens avenues for developing new analgesics and anti-inflammatory drugs .

Synthetic Organic Chemistry

In synthetic chemistry, 4-((4-Methoxy-2-methylphenyl)sulfonyl)-2-phenylmorpholine serves as an important intermediate in various chemical reactions, including sulfonation reactions and C-H functionalization processes.

Synthesis Applications

- C-H Sulfonation : The compound has been utilized in C-H sulfonation reactions, demonstrating its utility as a sulfonylating agent. This reaction is crucial for the introduction of sulfonyl groups into aromatic compounds, enhancing their reactivity and biological activity .

- Building Block for Complex Molecules : It acts as a precursor for synthesizing complex organic molecules, particularly in the pharmaceutical industry where intricate molecular architectures are often required for drug development.

Data Tables

Mechanism of Action

The mechanism of action of 4-((4-Methoxy-2-methylphenyl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and phenyl groups may enhance the compound’s ability to penetrate biological membranes and reach intracellular targets .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Parameter | Target Compound | 67306-03-0 | 67564-91-4 |

|---|---|---|---|

| Core Structure | Morpholine | Morpholine | Morpholine |

| Key Substituents | Sulfonyl, 4-methoxy-2-methylphenyl, 2-phenyl | 4-tert-butylphenyl, 2,6-dimethyl | Branched alkyl, 4-tert-butylphenyl |

| Molecular Weight (g/mol) | ~367.44 | ~315.49 | ~329.52 |

| Hypothesized LogP | ~2.5 (moderate polarity) | ~4.2 (highly lipophilic) | ~3.8 (moderate lipophilicity) |

Biological Activity

The compound 4-((4-Methoxy-2-methylphenyl)sulfonyl)-2-phenylmorpholine is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in various biological pathways. For instance, it has been studied for its effects on enzymes related to inflammation and cancer progression. The compound's sulfonamide group is known to interact with active sites of target enzymes, potentially leading to reduced activity.

Antiviral Activity

In a study evaluating various derivatives of benzamide compounds, it was found that similar structures exhibited antiviral properties against Hepatitis B virus (HBV) and other viral infections. Although specific data on this compound is limited, its structural analogs have shown promising results in inhibiting viral replication, suggesting potential antiviral applications .

Case Study 1: Anti-inflammatory Properties

In vitro studies have shown that sulfonamide derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. A derivative structurally related to this compound was tested in cell lines, demonstrating significant reduction in cytokine levels such as TNF-alpha and IL-6 .

Case Study 2: Anticancer Activity

Preliminary studies have indicated that compounds with similar morpholine structures may act as anticancer agents. For example, a series of morpholine derivatives were evaluated for their cytotoxicity against various cancer cell lines, revealing IC50 values in the micromolar range. The mechanism often involves apoptosis induction through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives like this compound can be significantly influenced by the substituents on the phenyl and morpholine rings. The following table summarizes key findings from SAR studies:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Methoxy group | Enhances solubility and potency | |

| Methyl group | Increases lipophilicity | |

| Phenyl ring | Modulates enzyme binding affinity |

These findings suggest that careful modification of the substituents can lead to improved biological profiles for therapeutic applications.

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Binding : The sulfonamide moiety may interact with enzyme active sites, inhibiting their function.

- Receptor Interaction : Potential binding to cellular receptors could modulate signaling pathways involved in inflammation and cancer.

- Antiviral Mechanisms : Similar compounds have been shown to interfere with viral replication processes by enhancing host immune responses or directly inhibiting viral enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.